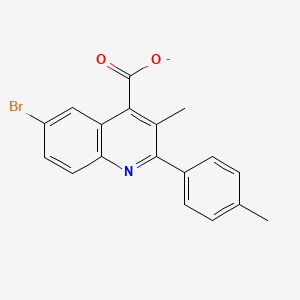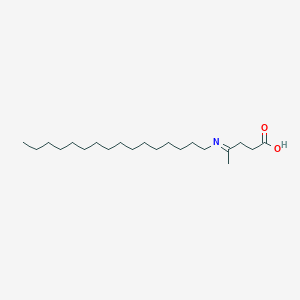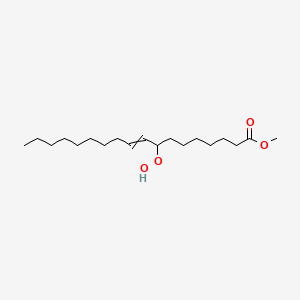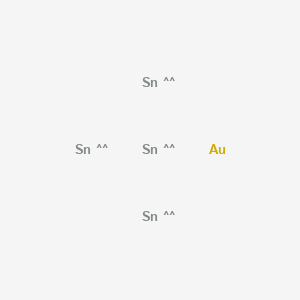
Aluminum;osmium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum;osmium is a compound that combines the properties of aluminum and osmium. Aluminum is a lightweight, silvery-white metal known for its high conductivity and resistance to corrosion. Osmium, on the other hand, is a dense, bluish-white metal that belongs to the platinum group and is known for its high melting point and hardness. The combination of these two metals results in a compound with unique physical and chemical properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of aluminum;osmium compounds typically involves the reaction of aluminum and osmium in a controlled environment. One common method is the direct combination of aluminum and osmium powders at high temperatures. This process requires a vacuum or inert atmosphere to prevent oxidation. The reaction is usually carried out in a furnace at temperatures ranging from 1000°C to 1500°C.
Industrial Production Methods
In industrial settings, this compound compounds can be produced through a process known as chemical vapor deposition (CVD). In this method, aluminum and osmium precursors are vaporized and then deposited onto a substrate, where they react to form the desired compound. This technique allows for precise control over the composition and thickness of the resulting material, making it suitable for applications in electronics and coatings.
Chemical Reactions Analysis
Types of Reactions
Aluminum;osmium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of aluminum and osmium, as well as the presence of other reagents.
Common Reagents and Conditions
Oxidation: this compound compounds can be oxidized using oxygen or other oxidizing agents such as hydrogen peroxide. The reaction typically occurs at elevated temperatures and results in the formation of aluminum oxide and osmium oxide.
Reduction: Reduction reactions involve the use of reducing agents such as hydrogen or carbon monoxide. These reactions can convert this compound oxides back to their metallic forms.
Substitution: Substitution reactions involve the replacement of one element in the compound with another. For example, reacting this compound with chlorine gas can result in the formation of aluminum chloride and osmium chloride.
Major Products Formed
The major products formed from these reactions include aluminum oxide, osmium oxide, aluminum chloride, and osmium chloride. These products have various applications in catalysis, electronics, and materials science.
Scientific Research Applications
Aluminum;osmium compounds have a wide range of scientific research applications due to their unique properties. Some of the key areas of application include:
Chemistry: In chemistry, this compound compounds are used as catalysts in various chemical reactions, including hydrogenation and oxidation reactions. Their high stability and reactivity make them valuable in the synthesis of complex organic molecules.
Biology: In biological research, this compound compounds are used as staining agents in electron microscopy. Osmium tetroxide, a compound derived from this compound, is commonly used to stain biological samples, providing high contrast and resolution in imaging.
Medicine: this compound compounds are being investigated for their potential use in cancer treatment. Osmium-based compounds have shown promise as anticancer agents due to their ability to induce apoptosis in cancer cells.
Industry: In industrial applications, this compound compounds are used in the production of hard coatings and wear-resistant materials. Their high melting point and hardness make them suitable for use in cutting tools and other high-stress environments.
Mechanism of Action
The mechanism of action of aluminum;osmium compounds varies depending on their specific application. In catalysis, these compounds facilitate chemical reactions by providing an active surface for reactants to interact. In biological applications, osmium-based compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and triggering cell death pathways. The exact molecular targets and pathways involved in these processes are still under investigation, but they are believed to involve interactions with cellular proteins and DNA.
Comparison with Similar Compounds
Aluminum;osmium compounds can be compared to other transition metal compounds, such as those containing platinum, ruthenium, and iridium. While all these compounds share some common properties, such as high stability and catalytic activity, this compound compounds are unique in their combination of lightweight aluminum and dense osmium. This combination results in materials with a unique balance of strength, hardness, and reactivity.
Similar Compounds
Platinum Compounds: Known for their catalytic properties and use in automotive catalytic converters.
Ruthenium Compounds: Used in electronics and as catalysts in chemical reactions.
Iridium Compounds: Known for their high melting points and use in high-temperature applications.
Properties
Molecular Formula |
AlOs |
|---|---|
Molecular Weight |
217.2 g/mol |
IUPAC Name |
aluminum;osmium |
InChI |
InChI=1S/Al.Os |
InChI Key |
PHJPGIIQIBKNQI-UHFFFAOYSA-N |
Canonical SMILES |
[Al].[Os] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-octadecylthiourea](/img/structure/B14726862.png)
![n-[3-(Dimethylamino)propyl]-2-ethylhexanamide](/img/structure/B14726866.png)








![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-](/img/structure/B14726924.png)
